3-Fluoro-3-methylcyclobutan-1-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-3-methylcyclobutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FN/c1-5(6)2-4(7)3-5/h4H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYYTLOIJHHVQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201294107 | |
| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427380-45-7 | |
| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427380-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanamine, 3-fluoro-3-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201294107 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Fluoro 3 Methylcyclobutan 1 Amine and Analogous Fluorinated Cyclobutane Amines
General Strategies for Cyclic Fluorinated Amine Synthesis
The construction of cyclic fluorinated amines often involves the introduction of the fluorine atom at a key step, utilizing either deoxyfluorination of a suitable precursor or electrophilic fluorination of an electron-rich intermediate.
Deoxyfluorination Reactions of Precursors
Deoxyfluorination is a powerful and widely used method for introducing fluorine into organic molecules by replacing a hydroxyl group with a fluorine atom. nih.gov This transformation is typically achieved using a variety of specialized fluorinating reagents.
A common approach to deoxyfluorination involves the use of nucleophilic fluorinating reagents. These reagents activate the hydroxyl group, making it a good leaving group, and then deliver a fluoride (B91410) ion to the resulting carbocation or activated intermediate.
DAST (Diethylaminosulfur Trifluoride): DAST is a well-established reagent for the deoxyfluorination of alcohols. nih.govtcichemicals.com It is known to convert primary, secondary, and tertiary alcohols to their corresponding fluorides. pitt.edu The reaction generally proceeds with inversion of configuration at the stereocenter. sigmaaldrich.com However, DAST is thermally unstable and can be hazardous on a larger scale. pitt.edu
Morpho-DAST (Morpholinosulfur Trifluoride): As a more thermally stable alternative to DAST, Morpho-DAST offers higher reactivity, making it particularly effective for hindered substrates like tertiary alcohols. enamine.netchemicalbook.com Its enhanced stability and reactivity profile make it a preferred reagent in many applications. enamine.net
Deoxofluor (Bis(2-methoxyethyl)aminosulfur Trifluoride): Deoxofluor is another thermally stable deoxyfluorinating agent that serves as a valuable alternative to DAST. sigmaaldrich.com It can convert alcohols to alkyl fluorides, and its chemoselectivity is often superior to other reagents, sometimes allowing for purification without chromatography. sigmaaldrich.com
Table 1: Comparison of Nucleophilic Deoxyfluorinating Reagents
| Reagent | Key Features | Common Applications |
|---|---|---|
| DAST | First bench-stable deoxyfluorinating reagent. pitt.edu | Deoxyfluorination of alcohols. tcichemicals.com |
| Morpho-DAST | Higher reactivity and thermal stability than DAST. enamine.net | Deoxyfluorination of hindered substrates. enamine.net |
| Deoxofluor | Thermally stable alternative to DAST with good chemoselectivity. sigmaaldrich.com | Conversion of alcohols to alkyl fluorides. sigmaaldrich.com |
Electrophilic fluorinating reagents provide an alternative strategy, where a source of "F+" is used to react with a nucleophilic carbon center. wikipedia.org
NFSI (N-Fluorobenzenesulfonimide): NFSI is a versatile and commercially available electrophilic fluorinating agent. juniperpublishers.com It is a stable, crystalline solid that can fluorinate a wide range of substrates, including electron-rich species like enamines and silyl (B83357) enol ethers. numberanalytics.comorganic-chemistry.org NFSI is known for its high reactivity and can participate in both electrophilic and radical fluorination reactions. numberanalytics.com
Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)): Selectfluor is a widely used, commercially available electrophilic fluorinating agent. wikipedia.orgref.ac.uk It is an air and water-tolerant salt that serves as a powerful fluorine donor. wikipedia.org Selectfluor has been successfully employed in the fluorination of a diverse array of nucleophiles, including amines. rsc.org It can also act as a strong oxidant in certain reactions. wikipedia.org The mechanism of fluorination with Selectfluor is thought to proceed through a single-electron transfer (SET) pathway in some cases. wikipedia.org
Table 2: Key Electrophilic Fluorinating Reagents
| Reagent | Description |
|---|---|
| NFSI | A stable, crystalline solid and a potent electrophilic fluorinating agent. juniperpublishers.comnumberanalytics.com |
| Selectfluor | An air and water-tolerant salt widely used as an electrophilic fluorine donor. wikipedia.orgref.ac.uk |
Reformatsky-Based Approaches for Fluorinated Amino Acids
The Reformatsky reaction, which traditionally involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc metal, can be adapted for the synthesis of fluorinated amino acids. wikipedia.org This approach allows for the formation of β-hydroxy esters, which can be further elaborated into amino acids. wikipedia.org The use of fluorinated Reformatsky reagents has been developed to introduce fluorine atoms into the target molecules. le.ac.uk While initially requiring a two-step protocol with zinc activation, more convenient one-pot procedures have been established using activators like diethylzinc (B1219324) under milder conditions. le.ac.uk These methods have been successfully applied to the synthesis of β-alkyl(aryl) β-trifluoromethyl β-amino acid derivatives. nih.gov
Biocatalytic Strategies in Fluorination Reactions
Biocatalytic fluorination is an emerging field that utilizes enzymes to catalyze the introduction of fluorine into organic compounds. numberanalytics.com This approach offers the potential for highly selective and sustainable fluorination reactions. numberanalytics.com While naturally occurring fluorinating enzymes are rare, directed evolution has been employed to engineer enzymes, such as nonheme Fe halogenases, to perform enantioselective C(sp³)–H fluorinations. chemistryviews.orgchemrxiv.org These engineered biocatalysts can convert a range of substrates into enantioenriched organofluorine products, sometimes on a gram scale. chemistryviews.org Another biocatalytic strategy involves the use of S-adenosyl-l-methionine (SAM)-dependent methyltransferases and engineered fluorinated SAM cofactors to achieve fluoroalkylation of organic molecules. acs.org
Specific Synthetic Routes to 3-Fluoro-3-methylcyclobutan-1-amine and its Derivatives
While general strategies provide a toolbox for the synthesis of fluorinated cyclobutane (B1203170) amines, specific routes to this compound are of particular interest. The synthesis of such compounds often starts from a readily available cyclobutane precursor. For instance, a modular two-step synthesis of cyclic β-fluoroalkyl amines has been reported, utilizing a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines. chemrxiv.org Although specific documented syntheses for this compound are not extensively detailed in the provided results, the general methodologies described above are applicable. A plausible route would involve the synthesis of 3-hydroxy-3-methylcyclobutan-1-amine or a protected derivative, followed by deoxyfluorination using reagents like DAST, Morpho-DAST, or Deoxofluor. Alternatively, the synthesis could proceed through a cyclobutanone (B123998) intermediate, which is then subjected to fluorination and subsequent amination steps.
Modular Synthesis via Photoredox-Catalyzed Cyclization
Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecular architectures under mild conditions. nih.gov These methods offer modular approaches to fluorinated cyclobutane amines, allowing for the convergent assembly of diverse structures.
Cyclization of Bromodifluoroethylamines
One modular, two-step synthesis of cyclic β-fluoroalkyl amines utilizes a photoredox-catalyzed cyclization/hydrogen atom transfer reaction of bromodifluoroethylamines. researchgate.netbioorganica.com.ua This method provides access to fluorine-containing saturated nitrogen heterocycles, which are attractive structures in medicinal chemistry for their ability to tune conformation and key properties like basicity and bioavailability. researchgate.netbioorganica.com.ua The process avoids hazardous reagents, such as DAST, that are often used in traditional fluorination routes. researchgate.netbioorganica.com.ua
Three-Component Coupling Approaches
Photoredox catalysis enables three-component reactions for the synthesis of complex molecules from simple, readily available starting materials. For instance, a photoredox-driven three-component reaction has been developed for the synthesis of β-trifluoromethyl β-amino ketones from an N-trifluoroethylhydroxylamine derivative, styrenes, and DMSO. nih.gov This methodology, operating through an oxidative quenching photoredox cycle, could be adapted for the construction of fluorinated cyclobutane rings by employing appropriate alkene substrates. nih.gov While not yet demonstrated for this compound specifically, the modularity of such three-component approaches holds promise for accessing a wide range of fluorinated cyclobutane derivatives.
Role of Redox-Inert Sulfonamides and Amides as Cyclization Substrates
In the realm of photoredox catalysis, the choice of substrate is crucial. Redox-inert sulfonamides and amides have proven to be effective substrates in cyclization reactions. The site-selective α-functionalization of primary amine derivatives, for instance, can be achieved through the generation of α-amino radical intermediates from primary sulfonamides under visible light photoredox conditions. This allows for the efficient and mild construction of C-C bonds. The strategic selection of the nitrogen-protecting group can direct the reaction pathway, showcasing the versatility of these substrates in complex chemical transformations.
Synthesis from Cyclobutanone Precursors
More traditional and often highly effective routes to this compound begin with cyclobutanone derivatives. These methods rely on well-established chemical transformations to build the target molecule in a stepwise fashion.
Derivation from 3-Oxocyclobutane-1,1-dicarboxylates
A well-documented route to hitherto unknown cis- and trans-3-alkyl- and 3-aryl-3-fluorocyclobutylamines, including the methylated target compound, starts from 3-oxocyclobutane carboxylic acid. researchgate.net This multi-step synthesis provides access to both diastereomers of the final product.
The synthesis commences with the commercially available 3-oxocyclobutane carboxylic acid. researchgate.net The initial steps involve the formation of a benzyl (B1604629) ester, followed by a Grignard reaction with methylmagnesium chloride (MeMgCl) to introduce the methyl group. researchgate.net This yields a tertiary alcohol, which is then subjected to deoxyfluorination. The use of morpho-DAST for this transformation results in a mixture of diastereomers of the fluorinated cyclobutane. researchgate.net Subsequent chemical steps, including a Curtius rearrangement and Boc-deprotection, lead to the final cis- and trans-3-fluoro-3-methylcyclobutan-1-amines. researchgate.net
A similar strategy has been employed starting from diisopropyl 3-oxocyclobutane-1,1-dicarboxylate to produce cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids as pure diastereomers. enamine.net
Table 1: Key Intermediates in the Synthesis from 3-Oxocyclobutane Carboxylic Acid researchgate.net
| Intermediate | Structure | Role |
|---|---|---|
| 3-Oxocyclobutane carboxylic acid | Starting Material | |
| Benzyl 3-oxocyclobutane-1-carboxylate | Esterified starting material | |
| Benzyl trans-3-hydroxy-3-methylcyclobutane-1-carboxylate | Product of Grignard reaction | |
| Benzyl cis- and trans-3-fluoro-3-methylcyclobutane-1-carboxylate | Products of deoxyfluorination |
Reductive Amination Pathways
Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds. biosynth.com In the context of synthesizing this compound, this pathway would involve the reductive amination of 3-fluoro-3-methylcyclobutanone.
The synthesis of the prerequisite ketone can be envisioned from the intermediate alcohol, trans-3-hydroxy-3-methylcyclobutane-1-carboxylate, described in the previous section. Oxidation of this alcohol would yield the corresponding ketone, which can then be converted to the desired amine.
The reductive amination process itself typically involves the reaction of the ketone with an amine source, such as ammonia, to form an intermediate imine or enamine, which is then reduced in situ to the target amine. biosynth.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being common choices due to their selectivity for reducing the iminium ion in the presence of the ketone. biosynth.com A systematic study on the biomimetic reductive amination of fluorinated aldehydes and ketones has shown this to be a practical method for preparing fluorine-containing amines. nih.gov
Table 2: General Scheme for Reductive Amination
| Reactants | Reagents | Product |
|---|
This pathway offers a potentially more direct route to the target amine from a common ketone intermediate, complementing the multi-step synthesis from carboxylic acid derivatives.
Strain-Enabled Fluorination Reactions
The high ring strain of bicyclo[1.1.0]butanes (BCBs), among the most strained isolable organic compounds, makes them powerful precursors for the synthesis of functionalized cyclobutanes. nih.govresearchgate.net The inherent energy of their central carbon-carbon bond facilitates a variety of strain-release transformations, providing rapid access to complex molecular scaffolds. researchgate.netresearchgate.net This reactivity has been harnessed to develop fluorination reactions that yield monofluorinated cyclobutane products. pitt.edu The addition of fluoride can be challenging, but methods activating the bicyclobutane system have proven effective. pitt.edu
A successful method for introducing fluorine into the cyclobutane core involves the deoxyfluorination of bicyclo[1.1.0]butyl alcohols. pitt.edu Inspired by similar transformations on cyclopropanes, this approach utilizes a modified reagent to fluorinate the structurally related bicyclo[1.1.0]butyl alcohols. pitt.edu This strain-relieving deoxyfluorination yields fluorinated methylenecyclobutanes, which can be further transformed, for instance, through oxidation into the corresponding cyclobutanones. pitt.edu This indirect method circumvents the difficulties associated with the direct addition of fluoride salts to less activated bicyclobutane derivatives. pitt.edu
In contrast to the success with alcohol substrates, the direct fluorination of bicyclo[1.1.0]butyl amides has proven more challenging. pitt.edu Despite the significant strain energy of the bicyclo[1.1.0]butane system, attempts to use fluoride salts, such as potassium fluoride with 18-crown-6, to directly fluorinate bicyclobutyl amides were unsuccessful even with prolonged heating. pitt.edu These conditions often led to decomposition of the starting material rather than the desired fluorinated product. pitt.edu However, studies have shown that bicyclo[1.1.0]butyl amides could be subjected to fluorination with a high degree of diastereoselectivity under different reaction manifolds, suggesting that the choice of fluorinating agent and reaction conditions is critical. pitt.edu
Preparation from Fluoroalkyl Imines and Enamine Phosphonates
An alternative strategy for constructing fluorinated amines involves building the molecule from acyclic, fluorinated precursors. A versatile method utilizes primary enamine phosphonates, which can be prepared from the reaction of alkylphosphonates and perfluoroalkyl nitriles. nih.govlookchem.com These fluoroalkyl β-enaminophosphonates serve as key intermediates. nih.govlookchem.com
An olefination reaction of these functionalized phosphonates with aldehydes produces α,β-unsaturated imines. nih.govlookchem.com These imines can then be selectively reduced to afford various fluorinated products, including the target saturated amines. nih.gov This multi-step sequence allows for the synthesis of a diverse range of fluoroalkyl amines, ketones, and other derivatives through the careful selection of reducing agents and reaction conditions. nih.gov
| Starting Material | Intermediate | Final Product Class | Ref. |
| Alkylphosphonates, Perfluoroalkyl nitriles | Fluoroalkyl β-enaminophosphonates | nih.govlookchem.com | |
| Fluoroalkyl β-enaminophosphonates, Aldehydes | α,β-Unsaturated Imines | nih.govlookchem.com | |
| α,β-Unsaturated Imines | Hydride Reduction | Saturated Fluoroalkyl Amines | nih.gov |
Aminofluorination Reaction Methodologies
Direct 1,2-aminofluorination of alkenes represents an ideal and atom-economical approach for the one-step synthesis of β-fluoroalkylamines from simple starting materials. nih.govnih.gov However, this transformation has been historically challenging due to the incompatibility between electron-rich alkylamines and common electrophilic fluorinating agents. nih.gov
Recent advances have overcome this challenge, notably through a copper-catalyzed three-component aminofluorination of alkenes and 1,3-dienes. nih.govnih.gov This protocol uses readily available N,N-dialkylhydroxylamines as the amine source. nih.gov A critical component of this system is the use of triethylamine (B128534) trihydrofluoride (Et₃N•3HF), which serves a dual role: it acts as a convenient and inexpensive nucleophilic fluoride source for the fluorination step and as an acid source to generate the necessary aminyl radical cation for the initial electrophilic amination of the alkene. nih.govnih.gov The reaction proceeds with high regioselectivity and tolerates a wide range of functional groups, providing a direct route to a broad spectrum of β-fluorinated amines. nih.govnih.gov
| Component | Role in Reaction |
| Alkene/1,3-Diene | Substrate |
| O-Benzoylhydroxylamine | Alkylamine Precursor |
| Copper Catalyst | Mediates Electrophilic Amination |
| Et₃N•3HF | Fluoride Source & Acid for Aminyl Radical Formation |
Selective Fluorination of Alkene Substrates
The selective fluorination of alkene substrates is a powerful tool for creating fluorinated carbocycles. The regiochemical outcome of the fluorination can often be guided by the substrate's structure and the reaction conditions. nsf.govnih.gov In the context of producing fluorinated cyclobutane amines, methods that proceed via cyclobutene (B1205218) intermediates are highly relevant.
For instance, rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes can produce chiral gem-difluorinated α-boryl cyclobutanes with excellent regio- and enantioselectivity. nih.gov These versatile borylated intermediates can then be transformed into a variety of enantioenriched fluorinated cyclobutane derivatives. nih.gov In a related transformation, subsequent treatment with a base can lead to a formal hydrodefluorination product, yielding monofluorinated cyclobutenes, which are also valuable precursors. nih.gov The choice of catalyst and reagents allows for a switch in reactivity, providing access to different classes of fluorinated cyclobutane building blocks from a common alkene precursor. nsf.gov
Scale-Up Considerations and Practical Synthesis
The transition from laboratory-scale discovery to the practical, large-scale synthesis of fluorinated building blocks like this compound presents several challenges. researchgate.net Successful scale-up requires the development of safe, efficient, and robust routes that avoid expensive, toxic, or difficult-to-handle reagents. researchgate.netnih.gov
Multigram synthesis of 3-fluorinated cyclobutane building blocks has been successfully demonstrated, often starting from commercially available materials like 3-oxocyclobutane carboxylic acid. researchgate.netdntb.gov.ua Scalable syntheses often rely on robust reactions such as nucleophilic fluorination and standard functional group interconversions. researchgate.net For example, a practical and scalable approach to fluoro-substituted bicyclo[1.1.1]pentanes, which are related strained systems, was achieved by reacting bicyclo[1.1.0]butanes with dibromofluoromethane (B117605) (CHFBr₂), a liquid at room temperature, which is more convenient for large-scale work than gaseous reagents. nih.gov The subsequent steps, including debromination and ester cleavage, were optimized to produce the final product in gram quantities. nih.gov Such process optimization, including minimizing the number of isolations and processing intermediates directly, is crucial for achieving an efficient and economical synthesis on a multi-kilogram scale. researchgate.net
Chemical Reactivity and Transformations of 3 Fluoro 3 Methylcyclobutan 1 Amine
Reactivity Patterns of Fluorinated Cyclobutane (B1203170) Systems
The presence of a fluorine atom on the cyclobutane ring significantly impacts its reactivity. Fluorine's high electronegativity introduces polarity and can influence the stability of adjacent carbocations or radicals. In fluorinated cyclobutane systems, this electronic effect can either activate or deactivate the ring towards certain transformations. For instance, the electron-withdrawing nature of fluorine can influence the acidity of neighboring protons and the susceptibility of the ring to nucleophilic attack.
Functional Group Interconversions and Derivatization
The amine and fluoro-methylated cyclobutane moieties of 3-Fluoro-3-methylcyclobutan-1-amine allow for a range of functional group interconversions and derivatizations, enabling the synthesis of diverse analogs.
Oxidative Transformations to Carbonyl Compounds
While specific examples for the direct oxidation of this compound to a corresponding carbonyl compound are not extensively detailed in the provided search results, general principles of amine oxidation can be applied. Primary amines can be oxidized to various carbonyl-containing functional groups, such as aldehydes or ketones, though this often requires specific reagents to avoid over-oxidation or side reactions. The presence of the fluorine atom might influence the choice of oxidizing agent and reaction conditions.
Substitution Reactions at the Amino Group
The primary amine group in this compound is a key site for a variety of substitution reactions. These reactions are fundamental for building molecular complexity and are widely employed in the synthesis of pharmaceutical and agrochemical candidates.
Common transformations include:
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Alkylation: Introduction of alkyl groups via reaction with alkyl halides.
Sulfonylation: Formation of sulfonamides through reaction with sulfonyl chlorides.
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.
These transformations allow for the systematic modification of the molecule's properties, such as lipophilicity and basicity.
Ring Functionalization and Modification
Modification of the cyclobutane ring itself presents a synthetic challenge due to its strained nature. However, strategies for the functionalization of cyclobutane rings are known in organic chemistry. These can include C-H activation methods or ring-opening reactions followed by functionalization and subsequent ring-closure. For instance, strategies involving the cleavage of C-N bonds in cyclic amines have been developed to enable ring-opening functionalization. nih.gov
Intramolecular Cyclization Reactions and Byproducts
The potential for intramolecular cyclization in derivatives of this compound exists, particularly when a reactive functional group is introduced that can interact with the amine or another part of the molecule. For example, if the amine is derivatized with a group containing a leaving group at an appropriate distance, intramolecular cyclization could lead to the formation of bicyclic structures.
In reactions involving strained rings, byproducts can arise from rearrangements or fragmentation pathways. For instance, the formation of a 1,4-biradical intermediate during certain transformations can lead to intramolecular cyclization to form the desired cyclobutane or undergo β-fragmentation to yield olefinic side products. acs.org The specific byproducts formed will be highly dependent on the reaction conditions and the nature of the reactants.
Influence of Fluorine on Reaction Outcomes
The fluorine atom exerts a profound influence on the reactivity and outcomes of reactions involving this compound. researchgate.net This influence stems from several key properties of fluorine:
Inductive Effect: As the most electronegative element, fluorine's strong electron-withdrawing inductive effect can significantly alter the electron density of the cyclobutane ring and the basicity of the amine group. nih.gov This can affect the rates and regioselectivity of reactions.
Steric Effects: While relatively small, the fluorine atom can exert steric hindrance, influencing the approach of reagents and favoring certain stereochemical outcomes.
Metabolic Stability: The introduction of fluorine can block sites of metabolism, leading to increased metabolic stability in some bioactive molecules. nih.gov However, this effect is not universal and can vary depending on the specific molecular context. acs.org
Conformational Control: The presence of fluorine can influence the preferred conformation of the cyclobutane ring, which in turn can direct the stereochemical course of a reaction.
The judicious incorporation of fluorine is a powerful strategy in medicinal chemistry to modulate a molecule's physical, chemical, and biological properties. researchgate.net Understanding the unique effects of fluorine is crucial for predicting and controlling the outcomes of chemical transformations involving fluorinated compounds like this compound. researchgate.net
Stereochemical Investigations of 3 Fluoro 3 Methylcyclobutan 1 Amine
Existence and Characterization of Stereoisomers
The structure of 3-fluoro-3-methylcyclobutan-1-amine gives rise to multiple stereoisomers. The presence of two substituents on the cyclobutane (B1203170) ring, the amino group at C1 and the fluorine/methyl group at C3, leads to the formation of diastereomers. Furthermore, the carbon atom at the C3 position is a chiral center, resulting in the existence of enantiomers for each diastereomer.
Cis- and Trans-Diastereomeric Forms
The relative orientation of the amino group at C1 and the fluorine atom at C3 on the cyclobutane ring defines the cis and trans diastereomers. In the cis isomer, the amino group and the fluorine atom are on the same face of the ring, while in the trans isomer, they are on opposite faces.
The synthesis of related compounds, such as cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids, has been achieved, yielding pure diastereomers. This suggests that the corresponding amines are also stable and isolable as distinct cis and trans forms. The characterization of these diastereomers typically relies on nuclear magnetic resonance (NMR) spectroscopy, where the spatial relationships between the substituents influence the chemical shifts and coupling constants of the ring protons.
Enantiomeric Considerations and Chiral Purity
The C3 carbon atom of this compound is asymmetrically substituted with four different groups (fluoro, methyl, and two different carbon atoms of the ring), making it a stereogenic center. Consequently, both the cis and trans diastereomers exist as a pair of enantiomers: (1R,3R)- and (1S,3S)- for the trans isomer, and (1R,3S)- and (1S,3R)- for the cis isomer.
The determination of enantiomeric purity is crucial for the application of these compounds in chiral environments, such as in pharmaceuticals. Chiral chromatography techniques, including chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are standard methods for separating and quantifying enantiomers. While specific methods for the resolution of this compound enantiomers are not extensively documented in publicly available literature, general methods for the resolution of chiral amines are well-established and would be applicable.
Stereoselective Synthesis Methodologies
The controlled synthesis of specific stereoisomers of this compound is a key challenge. Stereoselective synthesis aims to produce a single diastereomer or enantiomer in high yield.
Methodologies for the diastereoselective synthesis of related 1,3-disubstituted cyclobutanes often involve the stereocontrolled reduction of a ketone precursor or nucleophilic addition to a cyclobutanone (B123998). For instance, the synthesis of trans-3-amino-2,2,4,4-tetramethylcyclobutanol has been achieved with high diastereoselectivity using a ketoreductase (KRED) catalyzed reaction. While not directly applied to this compound, this enzymatic approach highlights a potential strategy for achieving high stereoselectivity.
The synthesis of the analogous cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids from a common precursor demonstrates that diastereoselective routes can be designed. The choice of reagents and reaction conditions can favor the formation of one diastereomer over the other. The subsequent conversion of the carboxylic acid to the amine would then provide the desired stereoisomer of this compound.
Conformational Analysis
The biological activity and physical properties of cyclobutane derivatives are heavily influenced by the puckering of the four-membered ring and the preferred orientation of its substituents. Conformational analysis of this compound involves both experimental and theoretical approaches to understand its three-dimensional structure.
Experimental Conformational Studies (e.g., Circular Dichroism)
Vibrational Circular Dichroism (VCD), an extension of CD into the infrared region, can provide detailed information about the stereochemistry of small molecules. By comparing the experimental VCD spectrum with that predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be determined.
Theoretical Approaches to Conformation (e.g., Molecular Modeling)
Computational methods, such as molecular mechanics and quantum chemical calculations (e.g., Density Functional Theory - DFT), are invaluable tools for investigating the conformational landscape of molecules. These methods can be used to calculate the relative energies of different conformations of the cis and trans isomers of this compound.
Impact of Fluorine Substitution on Molecular Conformation
The introduction of a fluorine atom at the C3 position of the 3-methylcyclobutan-1-amine (B1359813) scaffold significantly influences the molecule's conformational preferences. The puckered nature of the cyclobutane ring, combined with the stereoelectronic effects of the fluorine substituent, leads to distinct spatial arrangements of the functional groups in the cis and trans isomers. These conformational differences, in turn, affect the chemical properties of the molecule.
Detailed research into the conformational specifics of this compound itself is not extensively documented in publicly available literature. However, significant insights can be drawn from studies on the closely related analogue, cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acid. The synthesis and analysis of these compounds as pure diastereomers have provided valuable data on the intramolecular interactions at play. researchgate.net
A key finding from the study of these carboxylic acid analogues is the difference in the pKa values of the amino groups between the cis and trans isomers. researchgate.netenamine.net This variation suggests differing through-space interactions between the fluorine atom and the amino group, which is a direct consequence of their spatial arrangement dictated by the ring's conformation. researchgate.net
The cyclobutane ring is not planar and exists in a puckered conformation to relieve ring strain. The substituents can adopt either axial or equatorial positions, and the presence of the electronegative fluorine atom can favor specific puckering modes to minimize dipole-dipole interactions and optimize hyperconjugative effects. In the case of this compound, the interplay between the steric bulk of the methyl group, the polar C-F bond, and the amino group will determine the preferred ring pucker and the relative orientation of these substituents in the cis and trans isomers.
Detailed Research Findings from Analogous Compounds:
A study on cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acid revealed distinct pKa values for the amino groups, which can be attributed to the different spatial proximities to the fluorine atom in each isomer.
| Compound | Isomer | pKa (Carboxylic Acid) | pKa (Amino Group) |
| 1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acid | cis | 2.80 | 8.46 |
| 1-Amino-3-fluoro-3-methylcyclobutanecarboxylic acid | trans | 2.80 | 8.77 |
Data sourced from a study on cis- and trans-1-amino-3-fluoro-3-methylcyclobutanecarboxylic acids. researchgate.netenamine.net
The lower pKa value of the amino group in the cis isomer (8.46) compared to the trans isomer (8.77) suggests a stronger electron-withdrawing effect from the fluorine atom in the cis configuration. researchgate.net This is likely due to a closer spatial arrangement of the amino and fluoro groups, leading to a more pronounced inductive effect through space. This difference in basicity is a direct chemical manifestation of the distinct conformational preferences imposed by the fluorine substitution in the two diastereomers. While the carboxylic acid pKa values were identical for both isomers, the difference in the amino group's basicity underscores the sensitivity of this functional group to the conformational influence of the vicinal fluorine atom. researchgate.net
Spectroscopic Analysis and Advanced Characterization of 3 Fluoro 3 Methylcyclobutan 1 Amine
Spectroscopic methods are fundamental in determining the molecular structure of 3-Fluoro-3-methylcyclobutan-1-amine. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's atomic arrangement and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
¹³C NMR spectroscopy probes the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF), and its chemical shift will be significantly downfield due to the deshielding effect of the fluorine atom. The other carbon atoms of the cyclobutane (B1203170) ring and the methyl group will also have specific chemical shifts that aid in structural confirmation.
| Assignment | Chemical Shift (ppm) | Coupling Constant (Hz) |
| C-F | ~90-100 | ¹JCF ≈ 200-250 |
| C-N | ~45-55 | |
| CH₂ | ~30-40 | |
| CH₃ | ~20-30 |
Note: The above data is an estimation based on typical values for similar structures and should be confirmed with experimental data.
¹⁹F NMR is highly sensitive and provides specific information about the fluorine atom's environment. nih.gov With a natural abundance of 100% and high sensitivity, ¹⁹F NMR is a key technique for characterizing fluorinated compounds. nih.govalfa-chemistry.com The chemical shift of the fluorine atom in this compound is a critical parameter for its identification. nih.govalfa-chemistry.com The large chemical shift dispersion in ¹⁹F NMR helps in resolving complex mixtures and identifying specific fluorinated molecules. nih.gov The signal for the fluorine atom will be split by the adjacent protons, providing further structural insights through coupling constants.
| Parameter | Value |
| Chemical Shift (ppm) | Expected in the range of -150 to -200 ppm (relative to CFCl₃) |
Note: The specific chemical shift can vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, the molecular ion peak (M+) would be observed in the mass spectrum. High-resolution mass spectrometry (HRMS) provides a very accurate mass measurement, which allows for the determination of the elemental formula.
| Ion | Expected m/z |
| [M+H]⁺ | 118.1027 |
| [M+Na]⁺ | 140.0846 |
Note: The expected m/z values are calculated based on the monoisotopic masses of the elements.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the amine group, C-H bonds of the alkyl groups, and the C-F bond.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (typically two bands for a primary amine) |
| C-H stretch (alkyl) | 2850-2960 |
| N-H bend (amine) | 1590-1650 |
| C-F stretch | 1000-1400 |
Chromatographic Techniques for Purity and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures or impurities. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly employed. The choice of column and mobile phase is critical for achieving good separation. For instance, in HPLC, a chiral stationary phase could be used to separate the enantiomers of the compound. While specific chromatographic methods for this exact compound are not detailed in the search results, general principles of chromatography for small amines would apply.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a rapid, versatile, and cost-effective method for the qualitative analysis of this compound. It is primarily utilized to monitor the progress of a reaction by observing the consumption of starting materials and the formation of the product. Additionally, TLC is instrumental in determining the purity of a sample and providing a preliminary indication of the optimal solvent system for more advanced chromatographic separations like column chromatography or HPLC.
In a typical TLC analysis of this compound, a small amount of the compound, dissolved in a volatile solvent, is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel. The plate is then developed in a sealed chamber containing a suitable mobile phase. The choice of the mobile phase is critical and is determined by the polarity of the analyte. For an amine compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol) is typically employed. The ratio of these solvents is adjusted to achieve a retention factor (Rf) value between 0.2 and 0.8 for optimal separation and visualization. The Rf value, a key parameter in TLC, is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.
Due to the absence of a chromophore in this compound that would allow for visualization under UV light, a staining agent is required. A common stain for visualizing amines is a ninhydrin (B49086) solution, which reacts with the primary amine group to produce a characteristic colored spot, typically purple or brown, upon heating.
While specific experimental data for the TLC analysis of this compound is not extensively reported in publicly available literature, a hypothetical data table based on common practices for similar small amines is presented below.
| Mobile Phase Composition (v/v) | Retention Factor (Rf) | Visualization Method |
| Dichloromethane : Methanol (95:5) | 0.35 | Ninhydrin stain |
| Ethyl Acetate : Triethylamine (B128534) (98:2) | 0.42 | Ninhydrin stain |
| Hexane : Ethyl Acetate (1:1) with 1% Triethylamine | 0.28 | Ninhydrin stain |
| Note: This table is illustrative and based on general principles of TLC for primary amines. Actual Rf values may vary depending on the specific experimental conditions, such as the type of silica gel plate, chamber saturation, and temperature. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique that provides high-resolution separation, quantification, and purification of compounds. For this compound, HPLC is the method of choice for accurately determining its purity, identifying impurities, and for preparative-scale purification.
The separation in HPLC is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column. For a polar compound like this compound, reversed-phase HPLC is the most common mode. In this setup, the stationary phase is non-polar (e.g., C18 or C8 bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol.
The detection of this compound in HPLC can be challenging due to its lack of a strong UV-absorbing chromophore. Therefore, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) is often employed. Alternatively, derivatization of the amine with a UV-active reagent prior to HPLC analysis can be performed to enable detection with a standard UV-Vis detector.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Injection Volume | 10 µL |
| Note: This table represents a typical starting point for method development. The actual conditions would need to be optimized for the specific sample and analytical goals. |
Chiral Chromatography for Enantiomer Separation
This compound is a chiral molecule, existing as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, their separation and characterization are of paramount importance, particularly in drug discovery and development. Chiral chromatography is the most effective technique for separating enantiomers.
Chiral separation by HPLC relies on the use of a chiral stationary phase (CSP). These stationary phases are designed to have specific stereochemical interactions with the enantiomers, leading to different retention times for each. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or synthetic chiral polymers.
The mobile phase in chiral chromatography can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., water/acetonitrile), depending on the CSP and the analyte. The choice of mobile phase and any additives (e.g., acids, bases, or salts) can significantly influence the separation efficiency.
Detailed research findings on the chiral separation of this compound enantiomers are not currently present in the public domain. However, based on the successful separation of similar small chiral amines, a hypothetical chiral HPLC method is outlined below.
| Parameter | Condition |
| Chiral Column | Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel |
| Mobile Phase | Hexane : Ethanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 220 nm (after derivatization) or ELSD |
| Separation Factor (α) | > 1.2 (Hypothetical) |
| Resolution (Rs) | > 1.5 (Hypothetical) |
| Note: The separation factor (α) is the ratio of the retention factors of the two enantiomers, and the resolution (Rs) is a measure of the degree of separation between the two peaks. These hypothetical values represent a successful baseline separation. The actual method would require significant development and optimization. |
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. nih.gov DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide optimized molecular geometries, vibrational frequencies, and energies for different conformers of 3-Fluoro-3-methylcyclobutan-1-amine. nih.gov The cyclobutane (B1203170) ring is known to adopt a puckered conformation to relieve torsional strain. nih.govyoutube.com The substitution pattern on the ring in this compound will influence the degree of puckering and the relative stability of different conformers. DFT calculations can predict the most stable conformer by comparing the Gibbs free energies of the optimized structures. mdpi.com
Electronic Structure Analysis
The electronic properties of a molecule are key to understanding its reactivity and intermolecular interactions.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic parameters. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.govresearchgate.net For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group due to the lone pair of electrons. The LUMO is likely to be distributed over the C-F and C-N bonds. The presence of the electronegative fluorine atom is expected to lower both the HOMO and LUMO energy levels compared to the non-fluorinated analog. emerginginvestigators.org
Table 1: Illustrative Frontier Molecular Orbital Energies (eV) for Substituted Cyclobutanes
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Aminocyclobutane (Analog) | -9.5 | 1.5 | 11.0 |
| This compound (Predicted) | -9.8 | 1.2 | 11.0 |
Note: The values for this compound are predictive and based on trends observed in analogous compounds.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. rsc.org The MEP map is crucial for identifying regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. nih.gov For this compound, the MEP map would likely show a region of negative potential (red/yellow) around the fluorine atom and the nitrogen atom of the amine group, indicating their electrophilic character. Regions of positive potential (blue) would be expected around the hydrogen atoms of the amine group and the cyclobutane ring, indicating their nucleophilic character.
The distribution of atomic charges within a molecule influences its dipole moment and intermolecular interactions. Methods like Mulliken population analysis can be used to calculate the partial charges on each atom. researchgate.net In this compound, the fluorine atom is expected to have a significant negative partial charge due to its high electronegativity. The nitrogen atom of the amine group will also carry a negative charge. The carbon atoms bonded to the fluorine and nitrogen atoms will have positive partial charges.
Table 2: Predicted Mulliken Atomic Charges for Selected Atoms in this compound
| Atom | Predicted Mulliken Charge (a.u.) |
| F | -0.45 |
| N | -0.35 |
| C (bonded to F) | 0.30 |
| C (bonded to N) | 0.20 |
Note: These values are illustrative and based on general principles of charge distribution in similar molecules.
Theoretical Studies on Solvent Effects on Molecular Parameters and Vibrational Frequencies
The properties of a molecule can be significantly influenced by its environment, particularly the solvent. Theoretical models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effect of a solvent on the molecular parameters and vibrational frequencies of this compound. youtube.com In a polar solvent, the dipole moment of the molecule is expected to increase, and the relative energies of the conformers may change. The vibrational frequencies of polar bonds, such as the N-H and C-F bonds, are also likely to be affected by the solvent.
Molecular Modeling for Conformation and Interactions
Molecular modeling techniques, including molecular mechanics and molecular dynamics, are employed to study the conformational landscape and intermolecular interactions of molecules. nih.gov For this compound, molecular modeling can be used to explore the different puckered conformations of the cyclobutane ring and the rotational isomers of the amine group. nih.gov These studies can identify the most stable conformations and the energy barriers between them. Furthermore, molecular modeling can be used to simulate the interactions of this compound with other molecules, which is particularly relevant for understanding its potential as a building block in larger molecular assemblies. nih.gov
Advanced Applications and Derivatization in Chemical Biology and Medicinal Chemistry Research
3-Fluoro-3-methylcyclobutan-1-amine as a Synthetic Building Block
This compound is a valued component in the synthesis of complex molecular architectures. Its utility stems from the presence of a primary amine, which serves as a handle for a wide array of chemical transformations, and the substituted cyclobutane (B1203170) core, which imparts specific three-dimensional structure to the target molecules. The presence of the fluorine atom and the methyl group at the C3 position creates a stereocenter that can be exploited to control molecular conformation and interaction with biological targets.
Construction of Fluorine-Containing Saturated Nitrogen Heterocycles
Saturated nitrogen heterocycles are ubiquitous motifs in pharmaceuticals. The incorporation of fluorine into these rings can enhance their pharmacological profile. While direct ring expansion or rearrangement of this compound is a conceptually plausible route to larger heterocycles, research has also focused on constructing analogous structures like fluorinated pyrrolidines and azetidines, which are key building blocks for bioactive compounds. researchgate.net
A notable synthetic strategy has been developed for 1-t-butoxycarbonyl-3-fluoro-3-methylpyrrolidine and its four-membered ring counterpart, 1-t-butoxycarbonyl-3-fluoro-3-methylazetidine. researchgate.net This multi-step synthesis, while starting from alkenyl alcohols rather than a cyclobutanamine, provides a clear pathway to these valuable fluorinated heterocycles. The key steps involve a bromofluorination reaction on an alkenyl azide (B81097), followed by reduction of the azide to an amine and subsequent intramolecular cyclization to form the desired azaheterocycle. researchgate.net This methodology highlights an efficient route to produce 3-fluoro-3-methyl substituted saturated nitrogen heterocycles, which are structurally related to derivatives that could be envisioned from this compound.
Synthesis of 3-Fluoro-3-methyl Saturated Azaheterocycles
| Target Heterocycle | Starting Material | Key Synthetic Steps | Overall Yield | Reference |
|---|---|---|---|---|
| N-Boc-3-fluoro-3-methylpyrrolidine | 3-Methyl-3-buten-1-ol | 1. Mesylation & Azide Substitution 2. Bromofluorination 3. Azide Reduction 4. Intramolecular Cyclization | 43% | researchgate.net |
| N-Boc-3-fluoro-3-methylazetidine | 2-Methyl-2-propen-1-ol | 1. Mesylation & Azide Substitution 2. Bromofluorination 3. Azide Reduction & Boc Protection 4. Intramolecular Cyclization | 14% | researchgate.net |
Synthesis of Conformationally Constrained Scaffolds
The development of conformationally constrained scaffolds is a critical strategy in drug design to enhance binding potency and selectivity while minimizing off-target effects. The cyclobutane ring of this compound provides a rigid core that limits the number of accessible conformations. This pre-organization can lead to a lower entropic penalty upon binding to a biological target, resulting in higher affinity. The substitution pattern, with a fluorine and a methyl group, further defines the spatial arrangement of substituents, making it an ideal scaffold for presenting pharmacophoric elements in a well-defined orientation. The development of such rigid building blocks is of significant interest for applications in medicinal and agrochemical chemistry. mdpi.com
Development of Fluorinated Amino Acids and Peptidomimetics
Fluorinated amino acids and their mimics (peptidomimetics) are powerful tools for modulating peptide structure and function. The introduction of fluorine can stabilize secondary structures like β-turns or helices, improve metabolic stability by blocking enzymatic degradation, and enhance membrane permeability.
The rigid structure of amino acids derived from this compound makes them attractive candidates for incorporation into peptides. By replacing a natural amino acid with a constrained, fluorinated cyclobutane-based residue, chemists can enforce specific backbone torsions and local conformations. This can lock a peptide into its bioactive shape, enhancing its interaction with a receptor or enzyme.
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. Analogs of GABA are important therapeutic agents for treating epilepsy, neuropathic pain, and anxiety disorders. Successful drugs like Gabapentin and Pregabalin are 3-alkylated GABA analogs. nih.gov The design of novel GABA analogs often focuses on creating rigid structures to improve selectivity for specific GABA receptor subtypes (GABAₐ, GABAₑ, and GABA₋). Cyclic phosphinic acids, for example, have been explored as novel GABA₋ receptor antagonists. nih.gov The 3-fluoro-3-methylcyclobutane scaffold provides a unique, conformationally restricted core that could be derivatized to produce novel GABA analogs with potentially improved potency and selectivity.
Precursors for Neuroactive Derivatives
The utility of fluorinated cyclobutane amino acids as neuroactive agents is exemplified by the development of 1-amino-3-[¹⁸F]fluorocyclobutane-1-carboxylic acid ([¹⁸F]FACBC). nih.gov This radiolabeled amino acid, a close structural analog of a carboxylated derivative of this compound, has been developed as a PET (Positron Emission Tomography) tracer for imaging brain tumors. nih.gov The tracer shows significant uptake in glioma cells with low accumulation in healthy brain tissue, making it a promising tool for cancer diagnosis. nih.gov This successful application underscores the potential of the fluorinated cyclobutane core in designing molecules that can cross the blood-brain barrier and interact with targets in the central nervous system.
Research Findings for the Neuroactive Analog [¹⁸F]FACBC
| Parameter | Finding | Model | Reference |
|---|---|---|---|
| Application | PET tracer for tumor imaging | Human and Rat | nih.gov |
| Target | Amino acid transporters in brain tumors | Rat Gliosarcoma | nih.gov |
| Tumor-to-Brain Ratio (60 min) | ~6.6 | Rat Model | nih.gov |
Synthetic Utility in Complex (Hetero)cyclic Compound Formation
The structural rigidity and unique three-dimensional nature of the cyclobutane core make this compound a compelling scaffold for the synthesis of complex molecular architectures. While direct examples detailing the use of this specific amine are emerging, the utility of related fluorinated building blocks in forming larger cyclic and heterocyclic systems is well-documented.
The primary amine handle on the cyclobutane ring is a versatile functional group for a variety of synthetic transformations. It can readily participate in reactions such as N-acylation, reductive amination, and condensations to form more elaborate structures. For instance, methods for creating meta-hetarylanilines through a one-pot, three-component reaction involving 1,3-diketones, acetone, and various amines demonstrate a pathway where amine-bearing fragments are crucial for building complex aromatic systems. beilstein-journals.org The electron-withdrawing nature of substituents plays a key role in guiding these reactions, a feature inherent to the fluorinated cyclobutane motif. beilstein-journals.org
Furthermore, fluoroalkyl amino reagents (FARs) have proven to be powerful tools for introducing fluorinated groups onto heterocyclic derivatives. nih.gov While this compound is not a classical FAR, its synthesis and reactivity are part of the broader interest in fluorinated amines for constructing novel heterocycles that are of interest in pharmaceutical and agrochemical sciences. nih.gov The presence of the fluorine atom and the amine on the strained cyclobutane ring offers a unique combination of electronic effects and conformational restriction that can be exploited in the design of novel, complex ring systems.
Role of Fluorine in Modulating Biological Properties
The introduction of a fluorine atom into the cyclobutane ring has profound effects on the molecule's intrinsic properties, which are critical for its behavior in a biological context. researchgate.net These modifications can influence everything from target binding and metabolic stability to how the molecule is absorbed and distributed in an organism. researchgate.netnih.gov
The strong electron-withdrawing effect of the fluorine atom significantly influences the polarity and basicity of nearby functional groups. u-tokyo.ac.jp In the case of this compound, the fluorine atom lowers the pKa of the primary amine, making it less basic compared to its non-fluorinated counterpart.
Research on analogous 3-aryl-3-fluorocyclobutylamines demonstrated a consistent reduction in pKa of approximately 0.8 units upon fluorination, regardless of the stereochemistry. researchgate.net This modulation of basicity is a critical tool in drug design. By lowering the pKa, chemists can control the ionization state of the amine at physiological pH, which can enhance bioavailability and improve cell membrane permeability. nih.gov A lower pKa can reduce unwanted interactions with acidic biological targets and can fine-tune the solubility and absorption profile of a potential drug candidate. nih.govu-tokyo.ac.jp
Table 1: Effect of Fluorination on Physicochemical Properties
| Compound Analogue | Property | Effect of Fluorine | Reference |
|---|---|---|---|
| 3-Aryl-cyclobutylamine | pKa | Decrease of ~0.8 units | researchgate.net |
| Amine-containing drugs | Bioavailability | Can be increased by pKa adjustment | nih.gov |
Influence on Lipophilicity and Membrane Permeability
Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a crucial parameter that affects a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.govugent.be Fluorination is a widely used strategy to modulate this property.
Crucially, modulations in lipophilicity have been shown to correlate strongly with membrane partitioning. nih.govugent.be This means that even subtle changes to a molecule's logP value through fluorination can directly impact its ability to cross cell membranes, a fundamental requirement for most drugs to reach their site of action. nih.govugent.be Therefore, the fluorine atom in this compound serves as a handle to optimize membrane permeability, a key factor in achieving desired pharmacokinetic properties. researchgate.net
The cyclobutane ring is not flat; it exists in a puckered conformation. nih.gov The introduction of substituents, particularly an electronegative fluorine atom, can influence this puckering and create conformational biases that have a significant effect on biological activity. nih.gov These conformational changes can alter the way a molecule presents its binding motifs to a biological target, such as a protein or enzyme. u-tokyo.ac.jp
Applications in Positron Emission Tomography (PET) Tracer Development
Positron Emission Tomography (PET) is a powerful molecular imaging technique that relies on the detection of radiotracers labeled with positron-emitting isotopes, most commonly fluorine-18 (B77423) (¹⁸F). The properties of this compound make its core structure an attractive candidate for the development of novel PET tracers.
The development of ¹⁸F-labeled tracers is a major focus of radiopharmaceutical chemistry. nih.gov For example, L-3-[¹⁸F]-fluoro-α-methyl tyrosine ([¹⁸F]FAMT) is an amino acid-based PET tracer used for its high specificity in imaging malignant tumors. mdpi.comresearchgate.netnih.gov Another tracer, [¹⁸F]3-fluoro-4-aminopyridine ([¹⁸F]3F4AP), has been developed for imaging demyelination in neurological disorders like multiple sclerosis. nih.gov
These examples underscore a key principle: small, fluorinated molecules bearing amine groups can be designed to target specific biological processes. The inclusion of an ¹⁸F-labeled cycloalkyl group has been shown to increase the metabolic stability of PET tracers, which is a desirable property for in vivo imaging. nih.gov The 3-fluoro-3-methylcyclobutane scaffold provides a metabolically robust and conformationally restricted core that can be derivatized to create new PET ligands for a variety of biological targets.
Strategy for Protein Design
The unique characteristics of fluorinated compounds are also being leveraged in the field of protein design and engineering. The fluorine atom can act as a bioisostere for a hydrogen atom or a hydroxyl group, but with profoundly different electronic properties. researchgate.net This allows for the creation of protein ligands or unnatural amino acids with tailored features.
The positive influence of fluorine substitution has been used to create fluorinated analogs of proteins and nucleic acids, which can exhibit increased metabolic stability and enhanced biological activity. nih.gov The this compound motif could be incorporated into larger molecules designed to interact with proteins in several ways:
As a Ligand Fragment: The rigid, three-dimensional shape of the fluorinated cyclobutane can be used to design ligands that bind to specific pockets in a protein with high affinity and selectivity. The fluorine can form specific interactions (e.g., with backbone amides) or modulate the electronics of the ligand to optimize binding.
As an Unnatural Amino Acid Scaffold: By modifying the amine to an amino acid, the fluorinated cyclobutane could be incorporated directly into a peptide or protein sequence. This would introduce a conformationally constrained, fluorinated residue to probe protein structure and function or to create proteins with novel properties.
The ability of fluorine to act as a "probe" and a modulator of molecular properties makes fluorinated building blocks like this compound valuable tools for designing molecules that interact with and influence protein behavior in a predictable manner. researchgate.net
Q & A
Q. What are the recommended synthetic routes for 3-Fluoro-3-methylcyclobutan-1-amine?
- Methodological Answer : The synthesis of this compound can be adapted from protocols for structurally similar cyclobutane amines. A plausible route involves:
Ring Formation : Start with a cyclobutanone precursor (e.g., 3-fluoro-3-methylcyclobutanone) synthesized via [2+2] photocycloaddition or alkylation of fluorinated intermediates.
Reductive Amination : React the ketone with a nitrogen source (e.g., ammonium acetate) using sodium cyanoborohydride (NaBH3CN) or other reducing agents to form the amine .
Purification : Employ column chromatography (e.g., silica gel with gradients of EtOAc/hexanes) or recrystallization to isolate the product.
Optimization Note : Adjust reaction stoichiometry and temperature to minimize byproducts like over-reduced or dimerized species.
Q. How should researchers characterize the purity and structure of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- NMR Spectroscopy : H and F NMR to confirm fluorine environment and substituent positions. C NMR aids in verifying cyclobutane ring integrity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula (e.g., C5H10FN).
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and spatial arrangement (if crystalline derivatives are accessible) .
Table 1 : Example Characterization Data
| Technique | Expected Outcome | Reference |
|---|---|---|
| F NMR | Singlet at ~-180 ppm (CF3 group) | [11] |
| HRMS (ESI+) | [M+H]+: 104.08 (C5H10FN) | [19] |
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Keep in a dry, inert atmosphere (argon or nitrogen) at 2–8°C to prevent degradation .
- Spill Management : Neutralize with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .
- Emergency Response : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How does the fluorine substitution influence the compound’s reactivity in medicinal chemistry applications?
- Methodological Answer : The 3-fluoro-3-methyl group enhances:
- Metabolic Stability : Fluorine reduces cytochrome P450-mediated oxidation, prolonging half-life in biological systems .
- Lipophilicity : The CF3 group increases logP, improving blood-brain barrier penetration for CNS-targeted drugs.
Experimental Design : Compare in vitro metabolic stability (e.g., liver microsome assays) of fluorinated vs. non-fluorinated analogs .
Q. What computational methods can predict the compound’s conformational stability?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ring puckering and substituent effects in solvents (e.g., water, DMSO) using software like Gaussian or GROMACS.
- Density Functional Theory (DFT) : Calculate strain energy of the cyclobutane ring and fluorine-induced electronic effects .
Case Study : DFT studies on similar 3,3-difluorocyclobutane derivatives show that fluorine substituents reduce ring strain by 5–8 kcal/mol compared to non-fluorinated analogs .
Q. How can researchers address contradictions in reported synthetic yields or byproduct formation?
- Methodological Answer :
- Controlled Replication : Reproduce experiments under identical conditions (solvent, temperature, catalyst) to isolate variables.
- Byproduct Analysis : Use LC-MS or GC-MS to identify impurities; optimize quenching steps (e.g., rapid cooling) to prevent side reactions.
- Literature Cross-Validation : Compare protocols from independent sources (e.g., VU Research Portal vs. Enamine Ltd.) to identify consensus methods .
Example : Conflicting yields in reductive amination (30–70%) may arise from trace moisture; use rigorously dried solvents and molecular sieves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
